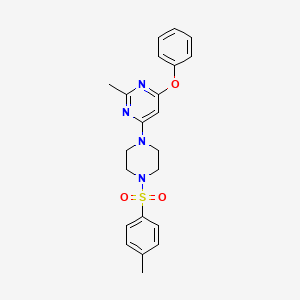

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

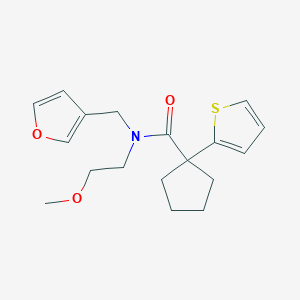

The compound 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic molecule that is likely to be of interest in the field of medicinal chemistry due to its pyrimidine core structure. Pyrimidine derivatives are known to possess a wide range of biological activities and are components of several antiviral and anticancer drugs. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related pyrimidine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For example, the paper titled "Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine" describes a two-step synthesis involving nucleophilic substitution and coupling reactions starting from 2,4,6-trichloropyrimidine . This method could potentially be adapted for the synthesis of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically confirmed using spectroscopic techniques such as 1H NMR and mass spectrometry. In the case of the compound mentioned in the first paper, the structure was confirmed by these methods . Similar analytical techniques would be used to confirm the structure of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine, ensuring that the desired product has been synthesized.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and halogenation, as described in the third paper . These reactions are crucial for introducing different substituents onto the pyrimidine ring, which can significantly alter the biological activity of the compound. The specific reactions that 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine can participate in would depend on its functional groups and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The second paper discusses the spectral characteristics and fluorescence properties of a series of pyrimidine compounds, which are affected by the substituents on the pyrimidine ring and the solvent polarity . These properties are important for the practical application of the compound, including its formulation and delivery in a pharmaceutical context.

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from hydrolyzing ACh . This results in an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE by 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, this compound enhances the action of ACh on muscarinic and nicotinic receptors, which are involved in various cognitive functions .

Result of Action

The inhibition of AChE by 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine leads to an increase in the concentration of ACh in the synaptic cleft . This results in enhanced cholinergic neurotransmission, which can improve cognitive functions .

Direcciones Futuras

The future research directions for “2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine” could involve further exploration of its neuroprotective and anti-inflammatory properties. Given its promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway, this compound could potentially be developed as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-phenoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-17-8-10-20(11-9-17)30(27,28)26-14-12-25(13-15-26)21-16-22(24-18(2)23-21)29-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDJELDGZMKTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)

![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)

![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)